

Physicochemical properties of Etoxazole for formulation development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Etoxazole
Cat. No.:	B1671765

[Get Quote](#)

Etoxazole: A Physicochemical Deep Dive for Formulation Advancement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of **Etoxazole**, a potent acaricide and insecticide. Understanding these characteristics is paramount for the successful development of stable, effective, and targeted formulations. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key property determination, and visual representations of its mode of action and analytical workflows.

Physicochemical Properties of Etoxazole

Etoxazole is a white, crystalline powder with a musty odor.^{[1][2]} Its efficacy and formulation characteristics are intrinsically linked to its physicochemical nature. A summary of these key properties is presented below.

Table 1: Key Physicochemical Properties of Etoxazole

Property	Value	Conditions	Reference(s)
Molecular Formula	$C_{21}H_{23}F_2NO_2$	-	[1]
Molar Mass	359.417 g/mol	-	[2]
Melting Point	101-102.5 °C	-	[1]
Boiling Point	449.1 ± 45.0 °C	Predicted	
Density	1.24 g/cm ³	20 °C	
Vapor Pressure	1.64×10^{-8} mm Hg (2.19×10^{-6} Pa)	25 °C	
Water Solubility	0.0754 mg/L	20 °C	
0.0399 mg/L	10 °C		
0.0669 mg/L	30 °C		
Partition Coefficient (logP)	5.59	25 °C	
Henry's Law Constant	1.0×10^{-7} atm·m ³ /mol	Estimated	

Table 2: Solubility of Etoxazole in Organic Solvents at 20°C

Solvent	Solubility (g/L)	Reference(s)
Acetone	300	
Methanol	90	
Ethanol	90	
Cyclohexanone	500	
Tetrahydrofuran	750	
Acetonitrile	80	
Ethyl Acetate	250	
Xylene	250	
n-Hexane	13	
n-Heptane	13	

Stability Profile

The stability of **Etoxazole** is a critical factor in formulation design, storage, and application.

- Thermal Stability: **Etoxazole** is stable for one year under normal warehouse conditions and shows no decomposition after 30 days at 50°C. However, at higher temperatures, such as 72°C, degradation can occur more rapidly.
- pH Stability: **Etoxazole** is stable in alkaline and neutral conditions (pH 7-9). It is, however, susceptible to degradation under acidic conditions, with a reported degradation period of approximately 10 days at pH 5. Hydrolysis studies show half-lives of about 10 days at pH 5, 161 days at pH 7, and 165 days at pH 9 at 20°C.
- Photodegradation: The photolytic half-life of **Etoxazole** in a pH 9 buffer is approximately 15.9 to 17.4 days under summer sunlight conditions. In soil, the photolytic half-life is around 9.5 to 9.7 days.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of **Etoxazole**, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

This method describes the determination of the melting point of a substance.

- Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.
- Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, and a calibrated thermometer or temperature sensor.
- Procedure:
 - A small amount of finely powdered **Etoxazole** is packed into a capillary tube to a height of approximately 3 mm.
 - The capillary tube is placed in the heating apparatus.
 - The temperature is raised at a controlled rate (e.g., 3 K/min).
 - The temperatures at which the first signs of melting are observed and at which the substance is completely liquid are recorded. This range is reported as the melting point.

Water Solubility Determination (OECD Guideline 105 - Shake-Flask Method)

This method is suitable for substances with a solubility of $>10^{-2}$ g/L, although the principle can be adapted for poorly soluble substances like **Etoxazole**.

- Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.
- Apparatus: A temperature-controlled shaker or stirrer, centrifuge, and a suitable analytical instrument (e.g., HPLC-DAD).
- Procedure:

- An excess amount of **Etoxazole** is added to a known volume of water in a flask.
- The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The mixture is then centrifuged to separate the undissolved solid from the aqueous phase.
- A sample of the clear supernatant is carefully removed.
- The concentration of **Etoxazole** in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
- The solubility is reported in mg/L.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107 - Shake-Flask Method)

This method determines the octanol-water partition coefficient ($\log P$), a key indicator of a substance's hydrophobicity.

- Principle: The substance is partitioned between n-octanol and water. The ratio of the equilibrium concentrations in the two phases is the partition coefficient.
- Apparatus: A mechanical shaker, centrifuge, and analytical instrumentation (e.g., HPLC).
- Procedure:
 - n-octanol and water are mutually saturated before the experiment.
 - A stock solution of **Etoxazole** is prepared in either n-octanol or water.
 - A known volume of the stock solution is added to a mixture of n-octanol and water in a vessel.
 - The vessel is shaken at a constant temperature (e.g., 25°C) until equilibrium is reached.
 - The mixture is centrifuged to ensure complete separation of the two phases.

- The concentration of **Etoxazole** in both the n-octanol and water phases is determined analytically.
- The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as logP.

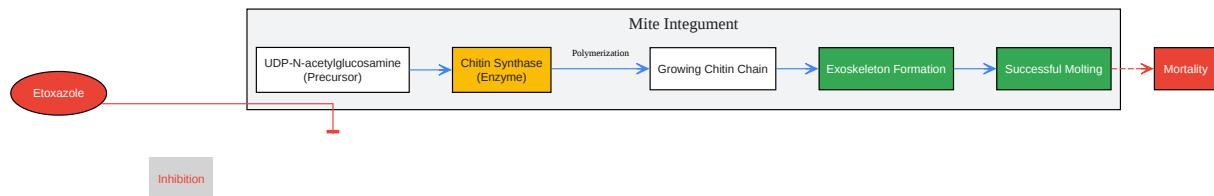
Vapor Pressure Determination (OECD Guideline 104)

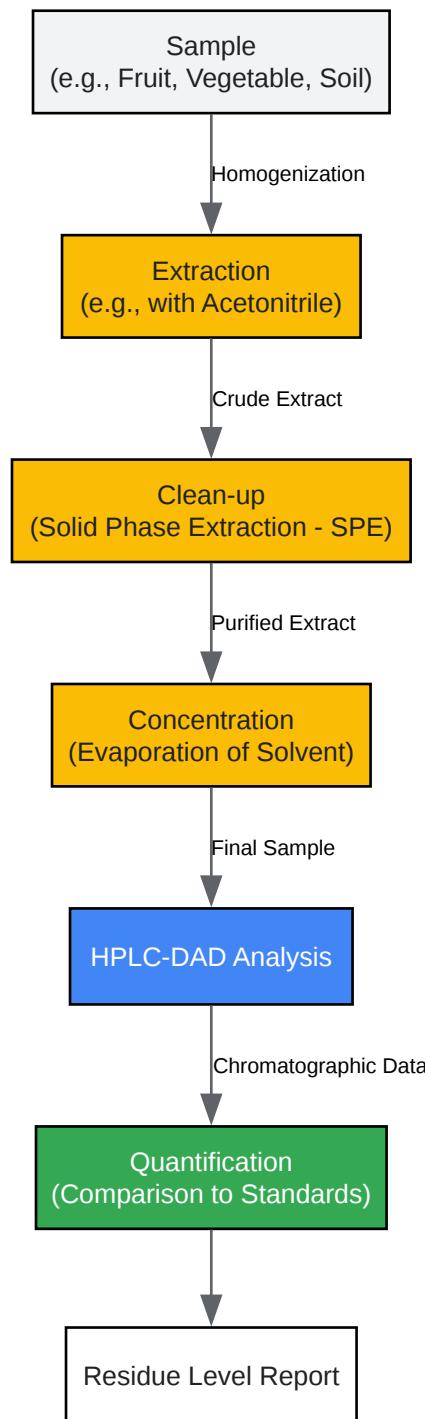
This guideline describes several methods for determining the vapor pressure of a substance.

- Principle: The saturation pressure of the substance in the gas phase above the solid or liquid is measured at a specific temperature.
- Methods: Common methods include the dynamic method, static method, and the gas saturation method.
- General Procedure (Gas Saturation Method):
 - A stream of inert gas is passed at a known flow rate through or over a sample of **Etoxazole**, which is maintained at a constant temperature.
 - The gas becomes saturated with the vapor of the substance.
 - The amount of **Etoxazole** transported by the gas is determined by trapping it and quantifying it using a suitable analytical technique.
 - The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

Stability Testing (CIPAC MT 46.3)

This method is used to assess the stability of a pesticide formulation under accelerated storage conditions.


- Principle: The formulation is stored at an elevated temperature for a defined period to simulate long-term storage at ambient temperatures.
- Procedure:


- The **Etoxazole** formulation is placed in its commercial packaging.
- The packaged formulation is stored in an oven at a constant temperature of $54 \pm 2^{\circ}\text{C}$ for 14 days.
- After the storage period, the physical and chemical properties of the formulation are re-assessed.
- The active ingredient content is determined before and after storage to assess degradation.
- Physical properties such as appearance, pH, and suspensibility are also evaluated.

Mode of Action and Analytical Workflow

Mechanism of Action: Chitin Biosynthesis Inhibition

Etoxazole's primary mode of action is the inhibition of chitin biosynthesis in mites and certain insects. Chitin is a crucial component of the exoskeleton. By disrupting its synthesis, **Etoxazole** prevents the proper molting of larval and nymphal stages, leading to mortality. It also has an ovicidal effect, preventing the hatching of eggs.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. laboratuar.com [laboratuar.com]
- To cite this document: BenchChem. [Physicochemical properties of Etoxazole for formulation development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671765#physicochemical-properties-of-etoxazole-for-formulation-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com